molecular formula C21H19FN2O2S B12198315 N-(2,3-dihydro-1H-inden-2-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-(2,3-dihydro-1H-inden-2-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B12198315
M. Wt: 382.5 g/mol
InChI Key: MXYGXEHIICKBJX-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-2-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H19FN2O2S and its molecular weight is 382.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H19FN2O2S

Molecular Weight

382.5 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H19FN2O2S/c1-12-19(20(25)24-15-10-13-6-3-4-7-14(13)11-15)27-21(23-12)18-16(22)8-5-9-17(18)26-2/h3-9,15H,10-11H2,1-2H3,(H,24,25)

InChI Key

MXYGXEHIICKBJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)NC3CC4=CC=CC=C4C3

Origin of Product

United States

Biological Activity

N-(2,3-dihydro-1H-inden-2-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiazole ring, an indene moiety, and a methoxy-substituted phenyl group. Its molecular formula is C19H20F1N3O1SC_{19}H_{20}F_{1}N_{3}O_{1}S with a molecular weight of 357.44 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC19H20FN3O
Molecular Weight357.44 g/mol
CAS Number[Not Available]
PurityTypically >95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes:

  • Inhibition of Enzymatic Activity : The thiazole moiety is known for its ability to inhibit enzymes involved in cancer cell proliferation. Studies indicate that compounds with similar structures can modulate the activity of protein kinases and other enzymes critical for tumor growth .
  • Receptor Binding : The indene and phenyl groups may enhance binding affinity to various receptors, including those involved in neurotransmission and inflammation pathways. This can lead to altered signaling cascades that affect cell survival and proliferation .
  • Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

  • Thiazole Ring Importance : The presence of the thiazole ring is essential for cytotoxic activity against cancer cells. Variations in substituents on this ring can significantly alter potency .
  • Substituent Effects : The introduction of electron-donating groups (e.g., methoxy) at specific positions on the phenyl ring has been shown to enhance anti-cancer activity by improving solubility and receptor binding .

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential efficacy of this compound:

  • Cytotoxicity Against Tumor Cells : A study evaluated a series of thiazole derivatives, revealing that certain modifications led to enhanced cytotoxicity against A549 lung adenocarcinoma cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations indicated that compounds similar to this thiazole derivative interact with Bcl-2 proteins primarily through hydrophobic contacts, suggesting a mechanism for inducing apoptosis in cancer cells .

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